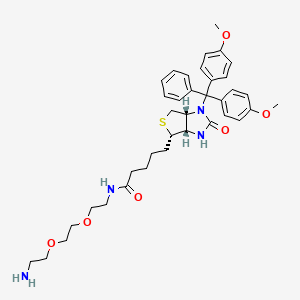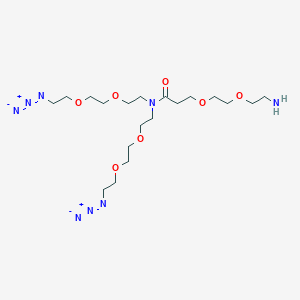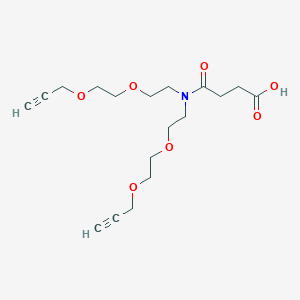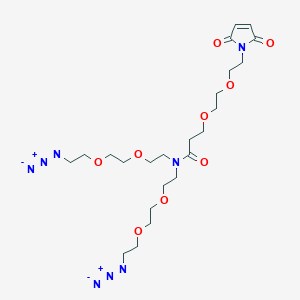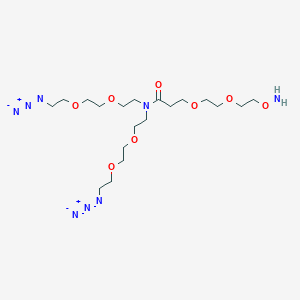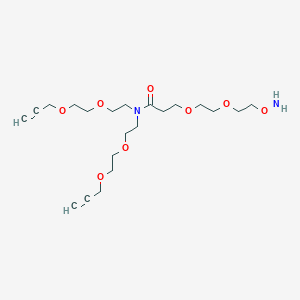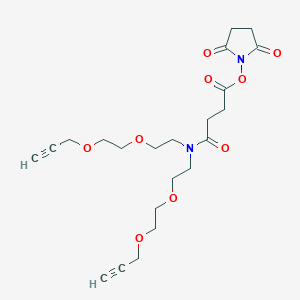
N,N-Bis(PEG2-propargyl)-4-oxo-butanoic NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(PEG2-propargyl)-4-oxo-butanoic NHS ester is a multifunctional polyethylene glycol (PEG) linker with two terminal propargyl groups and a 4-oxo-butanoic NHS ester. This compound is widely used in bioconjugation, drug delivery, and surface modification due to its ability to form stable triazole linkages with azide-bearing compounds or biomolecules through copper-catalyzed azide-alkyne Click Chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(PEG2-propargyl)-4-oxo-butanoic NHS ester typically involves the following steps:
PEGylation: The initial step involves the PEGylation of propargyl alcohol with polyethylene glycol (PEG) to form PEG2-propargyl.
Formation of 4-oxo-butanoic NHS ester: This step involves the reaction of 4-oxo-butanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the NHS ester.
Coupling Reaction: The final step involves the coupling of PEG2-propargyl with 4-oxo-butanoic NHS ester under mild conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(PEG2-propargyl)-4-oxo-butanoic NHS ester undergoes several types of chemical reactions, including:
Click Chemistry: The propargyl groups react with azide-bearing compounds or biomolecules in the presence of a copper catalyst to form stable triazole linkages.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Click Chemistry: This reaction requires a copper catalyst (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate) to facilitate the formation of triazole linkages.
Hydrolysis: The hydrolysis of the NHS ester group typically occurs under mild acidic or basic conditions.
Major Products Formed
Scientific Research Applications
N,N-Bis(PEG2-propargyl)-4-oxo-butanoic NHS ester has a wide range of scientific research applications, including:
Bioconjugation: It is used to link biomolecules such as proteins, peptides, and antibodies to various surfaces or other biomolecules through Click Chemistry.
Drug Delivery: The compound is used to modify drug molecules to improve their solubility, stability, and bioavailability.
Surface Modification: It is used to modify the surface properties of materials, making them more biocompatible and functional.
Polymer Conjugation: The compound is used to conjugate polymers to various substrates, enhancing their properties and functionality.
Mechanism of Action
The mechanism of action of N,N-Bis(PEG2-propargyl)-4-oxo-butanoic NHS ester involves the formation of stable triazole linkages through copper-catalyzed azide-alkyne Click Chemistry. The propargyl groups react with azide-bearing compounds or biomolecules in the presence of a copper catalyst, forming a triazole ring. This reaction is highly specific and efficient, making it ideal for bioconjugation and surface modification applications .
Comparison with Similar Compounds
N,N-Bis(PEG2-propargyl)-4-oxo-butanoic NHS ester is unique due to its dual propargyl groups and NHS ester functionality, which allows for versatile applications in bioconjugation and surface modification. Similar compounds include:
N-(t-butyl ester-PEG2)-N-bis(PEG2-propargyl): This compound also has two terminal propargyl groups but features a t-butyl ester instead of an NHS ester.
Propargyl-PEG-NHS ester: This compound contains a single propargyl group and an NHS ester, making it less versatile compared to this compound.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[bis[2-(2-prop-2-ynoxyethoxy)ethyl]amino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O9/c1-3-11-29-15-17-31-13-9-23(10-14-32-18-16-30-12-4-2)19(25)7-8-22(28)33-24-20(26)5-6-21(24)27/h1-2H,5-18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVPCEKPEOIRRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCN(CCOCCOCC#C)C(=O)CCC(=O)ON1C(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
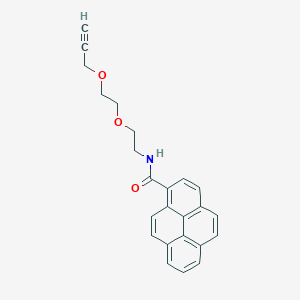
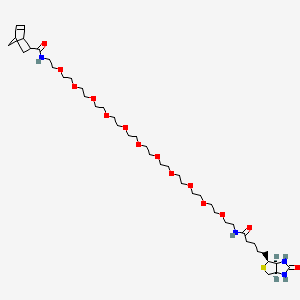
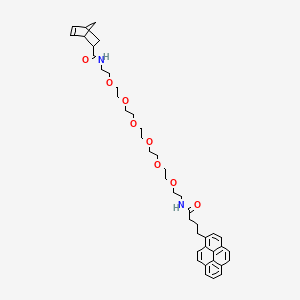
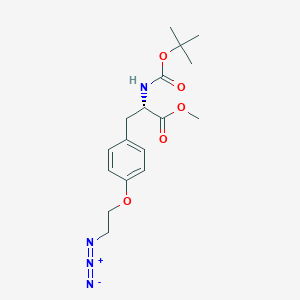
![methyl (2S)-3-[4-[2-(2-aminoethoxy)ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8115075.png)
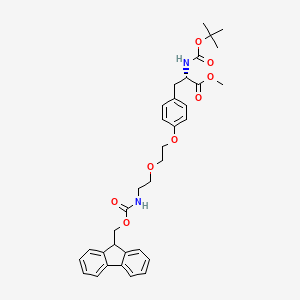
![methyl (2S)-3-[4-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8115079.png)
![2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetic acid](/img/structure/B8115085.png)
